N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide
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Overview
Description
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide typically involves multiple steps. One common method includes the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require a solvent medium such as tetrahydrofuran to achieve good yields .
Chemical Reactions Analysis
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its interaction with cellular components.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Camptothecin: Used in cancer therapy.
Mepacrine: Another antimalarial agent.
What sets this compound apart is its unique structure, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
714240-57-0 |
---|---|
Molecular Formula |
C18H20N4O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-3-22-17-13(10-12-7-4-6-11(2)15(12)19-17)16(21-22)20-18(23)14-8-5-9-24-14/h4,6-7,10,14H,3,5,8-9H2,1-2H3,(H,20,21,23) |
InChI Key |
HRJDRHBPHVPJSM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4CCCO4)C |
solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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